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Abstract
Antiflammin-2 is a nonapeptide with the sequence His-Asp-Met-Asn-Lys-Val-Leu-Asp-Leu

(HDMNKVLDL) that has garnered interest for its anti-inflammatory properties.[1][2] This

technical guide provides a comprehensive overview of the structural and mechanistic aspects

of Antiflammin-2, with a focus on its primary sequence, predicted three-dimensional structure,

and its interaction with key signaling pathways. Despite its recognized biological activity,

experimental data from techniques such as NMR spectroscopy, X-ray crystallography, and

circular dichroism to definitively determine its structure are notably absent in the current

scientific literature. This guide addresses this gap by presenting a computationally predicted

model of Antiflammin-2 and delves into the established mechanisms of its anti-inflammatory

effects, including its role as an agonist for the Formyl Peptide Receptor-Like 1 (FPRL-1).

Detailed experimental protocols for key biological assays are also provided to facilitate further

research and drug development efforts.

Primary Structure and Physicochemical Properties
Antiflammin-2 is a synthetic nonapeptide, meaning it is composed of nine amino acids.[3] Its

sequence was identified based on homology with regions of the anti-inflammatory proteins

uteroglobin and annexin-A1.[4] The primary structure and key physicochemical properties of

Antiflammin-2 are summarized in the table below.
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Property Value

Amino Acid Sequence His-Asp-Met-Asn-Lys-Val-Leu-Asp-Leu

One-Letter Code HDMNKVLDL

Molecular Formula C46H77N13O15S

Molecular Weight 1088.24 g/mol

CAS Number 118850-72-9

Table 1: Primary Structure and Physicochemical Properties of Antiflammin-2.

Structural Analysis: A Field Ripe for Exploration
A thorough review of the existing scientific literature reveals a significant gap in the

experimental structural analysis of Antiflammin-2. To date, no studies employing techniques

such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, or circular

dichroism spectroscopy have been published to elucidate its three-dimensional conformation or

secondary structure elements (e.g., α-helices, β-sheets).

Computational Prediction of the 3D Structure
In the absence of experimental data, computational modeling offers a valuable tool for

predicting the three-dimensional structure of peptides. Using the PEP-FOLD peptide structure

prediction server, a plausible 3D model of Antiflammin-2 was generated.

Note on Predicted Structure: The following visualization and analysis are based on a de novo

computational prediction. This model represents a theoretical conformation and has not been

experimentally validated. It should be used as a preliminary guide for further investigation.

The predicted structure suggests that Antiflammin-2 is unlikely to form stable, canonical

secondary structures like α-helices or β-sheets, which is common for short peptides in an

aqueous environment. Its conformation is likely to be flexible and dynamic, existing as an

ensemble of interconverting structures. The spatial arrangement of its amino acid side chains,

however, is critical for its biological activity, particularly for its interaction with receptors like

FPRL-1.
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Mechanism of Action and Signaling Pathways
The anti-inflammatory effects of Antiflammin-2 are primarily attributed to its interaction with the

Formyl Peptide Receptor-Like 1 (FPRL-1), a G-protein coupled receptor.[4] It is also suggested

to have an inhibitory effect on phospholipase A2 (PLA2), although this mechanism is a subject

of some debate in the literature.

Agonism of Formyl Peptide Receptor-Like 1 (FPRL-1)
Antiflammin-2 acts as an agonist at the FPRL-1 receptor.[4] This interaction initiates a signaling

cascade that is believed to contribute to its anti-inflammatory effects. The binding of

Antiflammin-2 to FPRL-1 has been shown to trigger the phosphorylation of extracellular-

regulated kinase 1 and 2 (ERK1/2).[4] This pathway is known to be involved in modulating

cellular responses to inflammation. The EC50 for Antiflammin-2 binding to FPRL-1 is

approximately 1 μM.[4]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 5 Tech Support

https://www.rsc.org/suppdata/d1/sc/d1sc05562c/d1sc05562c1.pdf
https://pubmed.ncbi.nlm.nih.gov/36795608/
https://www.benchchem.com/product/b11930186#structural-analysis-of-antiflammin-2-peptide
https://www.benchchem.com/product/b11930186#structural-analysis-of-antiflammin-2-peptide
https://www.benchchem.com/product/b11930186#structural-analysis-of-antiflammin-2-peptide
https://www.benchchem.com/product/b11930186#structural-analysis-of-antiflammin-2-peptide
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b11930186?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11930186?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

